2,5-Bis(1,5-diphenylpyrazol-4-yl)-1,3,4-oxadiazole
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Overview
Description
2,5-Bis(1,5-diphenylpyrazol-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of an oxadiazole ring flanked by two pyrazole rings, each substituted with phenyl groups. The presence of these functional groups imparts significant chemical and biological properties to the molecule.
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives can interact with their targets and cause changes that lead to their pharmacological effects .
Biochemical Pathways
Pyrazole derivatives have been shown to affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Pyrazole derivatives have been shown to have cytotoxic effects on several human cell lines .
Preparation Methods
The synthesis of 2,5-Bis(1,5-diphenylpyrazol-4-yl)-1,3,4-oxadiazole typically involves the following steps:
Formation of Pyrazole Rings: The initial step involves the synthesis of 1,5-diphenylpyrazole through the reaction of phenylhydrazine with acetophenone under acidic conditions.
Oxadiazole Ring Formation: The next step involves the cyclization of the pyrazole derivative with an appropriate diacid chloride or dihydrazide to form the oxadiazole ring. This reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2,5-Bis(1,5-diphenylpyrazol-4-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The phenyl groups on the pyrazole rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials, including polymers and coordination compounds.
Medicine: Research has indicated potential therapeutic applications, including as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: The compound is explored for use in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
2,5-Bis(1,5-diphenylpyrazol-4-yl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but may have different substituents, leading to variations in their chemical and biological properties.
Pyrazole Derivatives: Compounds with pyrazole rings and different substituents can exhibit diverse biological activities and chemical reactivity.
Phenyl-Substituted Heterocycles: These compounds have phenyl groups attached to various heterocyclic rings, influencing their overall properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2,5-bis(1,5-diphenylpyrazol-4-yl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22N6O/c1-5-13-23(14-6-1)29-27(21-33-37(29)25-17-9-3-10-18-25)31-35-36-32(39-31)28-22-34-38(26-19-11-4-12-20-26)30(28)24-15-7-2-8-16-24/h1-22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGNQFMGTUOEKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C4=NN=C(O4)C5=C(N(N=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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